N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-17-9-5-6-15(12-17)13-21-19(24)14-23-20(25)11-10-18(22-23)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLWTMXVGBVAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Substituent Effects on FPR Selectivity
Pyridazinone derivatives with modifications to the benzyl group or acetamide side chain exhibit distinct FPR1/FPR2 receptor selectivity profiles:
Key Insight : The position of the methoxy group (para vs. meta) on the benzyl moiety significantly affects receptor selectivity. Para-substituted derivatives (e.g., 4-methoxy) exhibit FPR2 specificity, while meta-substituted analogs (e.g., target compound) show mixed FPR1/FPR2 activity .
Alkyl Chain Modifications on Pyridazinone Core
Variations in alkyl chain length at position 4 of the pyridazinone ring influence molecular properties:
Key Insight : Increasing alkyl chain length correlates with higher molecular weight and hydrophobicity, which may improve membrane permeability but reduce synthetic yield .
Heterocyclic and Halogenated Derivatives
Substitution with heterocycles or halogens alters electronic and steric properties:
Biological Activity
N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone family, characterized by its unique structural features that confer potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
The compound's structure includes:
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Acetamide group : Contributing to its pharmacological properties.
- Methoxybenzyl substituent : Enhancing solubility and possibly receptor binding affinity.
The molecular formula is with a molecular weight of 349.39 g/mol.
This compound is hypothesized to interact with specific molecular targets, modulating their activity. This can include:
- Inhibition of enzymes involved in inflammatory pathways.
- Receptor modulation , particularly with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
Biological Activities
Research has indicated several potential biological activities of this compound:
1. Anti-inflammatory Activity
Studies suggest that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the activation of formyl peptide receptors (FPRs) can trigger cellular responses that mitigate inflammation. This compound may act as an FPR agonist, promoting beneficial inflammatory responses .
2. Anticancer Potential
The compound has shown promise in anticancer studies, particularly against various cancer cell lines. Its structural features may enhance its ability to inhibit cancer cell proliferation and induce apoptosis .
3. Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against several pathogens. The presence of the methoxy group and the phenyl substituent could contribute to its efficacy against microbial infections .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds within the same class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide | Methoxy group at para position | Anti-inflammatory effects |
| 2-(6-Oxo-3-(m-tolyl)pyridazin-1(6H)-yl)-N-phenyacetamide | m-Tolyl group | Anticancer activity reported |
| N-Methyl-N-(4-methoxybenzyl)acetamide derivatives | Variation in substituents | Antimicrobial activity |
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
- Anti-inflammatory Studies : A study demonstrated that pyridazinone derivatives could significantly reduce levels of inflammatory cytokines such as TNF-α and IL-6 in vitro .
- Anticancer Research : In vitro assays showed that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Antimicrobial Efficacy : Research indicated that methoxy-substituted pyridazinones displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
